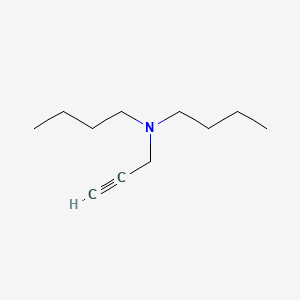

3-Dibutylamino-1-propyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38942. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-prop-2-ynylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-4-7-10-12(9-6-3)11-8-5-2/h3H,4-5,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEBRELWTGWYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212754 | |

| Record name | 3-Dibutylamino-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-58-9 | |

| Record name | 3-Dibutylamino-1-propyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6336-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Dibutylamino-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Dibutylamino-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Dibutylamino-1-propyne

This guide provides a comprehensive technical overview of 3-Dibutylamino-1-propyne (CAS No. 6336-58-9), a versatile propargylamine building block. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core chemical properties, synthesis, reactivity, and spectroscopic signature, offering field-proven insights into its practical application in organic synthesis.

Molecular Structure and Physicochemical Profile

This compound, with the molecular formula C₁₁H₂₁N, belongs to the class of compounds known as propargylamines.[1] Its structure is characterized by two key functional groups: a tertiary amine (dibutylamino) and a terminal alkyne (propyne). This unique combination dictates its chemical behavior, providing two distinct sites for chemical modification. The nitrogen atom's lone pair of electrons imparts basic and nucleophilic character, while the terminal alkyne offers a site for addition reactions and C-H functionalization due to the acidity of the acetylenic proton.[2]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for experimental design, dictating appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| CAS Number | 6336-58-9 | [1] |

| Molecular Formula | C₁₁H₂₁N | [1] |

| Molecular Weight | 167.29 g/mol | [1] |

| Appearance | Colorless clear liquid | [2][3] |

| Boiling Point | 87-89 °C at 19 mmHg | [3] |

| Density | 0.8624 g/cm³ | [3] |

| Refractive Index (n²⁰/D) | 1.4400 | [3] |

| pKa (Predicted) | 7.61 ± 0.50 | [3] |

Synthesis Pathway: The Mannich Reaction

The most direct and industrially relevant synthesis of this compound is a variation of the Mannich reaction, a cornerstone of C-C bond formation.[4] This multicomponent reaction involves the aminoalkylation of a terminal alkyne. In this specific case, propyne (or a suitable equivalent), dibutylamine, and formaldehyde condense to form the target propargylamine.

The choice of acidic conditions is critical; it facilitates the in-situ formation of the highly electrophilic Eschenmoser-like salt (an iminium ion) from dibutylamine and formaldehyde.[4] This iminium ion is then readily attacked by the nucleophilic terminal alkyne, leading to the formation of the desired product. Copper salts are often employed as catalysts to promote the reaction with the weakly acidic alkyne C-H bond.

Diagram: Synthesis via Mannich-Type Condensation

Caption: Mannich-type synthesis of this compound.

General Experimental Protocol: Synthesis

This protocol is a representative example based on established Mannich reaction principles and should be adapted and optimized for specific laboratory conditions.[4][5]

-

Vessel Preparation: To a three-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet, add a catalytic amount of copper(I) chloride in a suitable solvent such as dioxane or THF.

-

Amine and Aldehyde Addition: Add dibutylamine (1.0 eq.) to the flask. Subsequently, add paraformaldehyde (1.1 eq.), which serves as the source for formaldehyde.

-

Reaction Initiation: Gently heat the mixture (e.g., to 60-70 °C) and begin bubbling propyne gas through the solution. Alternatively, a pre-formed solution of a propyne equivalent can be added dropwise.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench with an aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[3]

Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the independent reactivity of its two functional groups. This dual reactivity allows for sequential modifications, making it a valuable node for building molecular complexity.

Diagram: Key Reactivity Hubs

Caption: Reactivity pathways of this compound.

Reactions at the Alkyne Terminus

-

Deprotonation and Alkylation: The terminal acetylenic proton can be removed by a strong base (e.g., n-butyllithium) to form a lithium acetylide.[6] This powerful nucleophile can then be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to extend the carbon chain.

-

Coupling Reactions: The terminal alkyne is an excellent substrate for metal-catalyzed coupling reactions. For instance, in the Sonogashira coupling, it can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form more complex conjugated systems.

-

Click Chemistry: The propargyl group is a key component in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click" reaction. This allows for the efficient and specific formation of triazole rings, a common linkage strategy in drug discovery and materials science.

Reactions at the Tertiary Amine

-

Salt Formation: As a base, the tertiary amine readily reacts with acids to form ammonium salts. This is often used to improve the crystallinity or aqueous solubility of a compound, which is particularly relevant in pharmaceutical development.

-

Quaternization: The nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This transformation alters the electronic properties and steric profile of the molecule.

Spectroscopic Signature

Understanding the expected spectroscopic data is crucial for reaction monitoring and structural confirmation. The following is a predictive analysis based on the molecule's structure.

| Technique | Expected Signature | Rationale |

| ¹H NMR | ~2.5-3.5 ppm (s, 2H): -N-CH₂ -C≡; ~2.4 ppm (t, 4H): -N-CH₂ -CH₂-; ~1.9 ppm (t, 1H): -C≡CH ; ~1.2-1.6 ppm (m, 8H): butyl -CH₂ -CH₂ -; ~0.9 ppm (t, 6H): butyl -CH₃ | Chemical shifts are influenced by proximity to the nitrogen and alkyne. The acetylenic proton is a characteristic triplet due to long-range coupling with the propargylic CH₂. |

| ¹³C NMR | ~80-90 ppm: -N-CH₂-C ≡; ~70-80 ppm: -C≡C H; ~50-60 ppm: butyl -N-CH₂ -; ~40-50 ppm: -N-CH₂ -C≡; ~20-30 ppm: butyl -CH₂ -CH₂ -; ~14 ppm: butyl -CH₃ | The sp-hybridized carbons of the alkyne appear in a distinct downfield region. The sp³ carbons show predictable shifts based on their distance from the electronegative nitrogen atom. |

| IR (Infrared) | ~3300 cm⁻¹ (sharp, strong): ≡C-H stretch; ~2120 cm⁻¹ (weak to medium): C≡C stretch; ~2800-3000 cm⁻¹ (strong): C-H (sp³) stretch | The terminal alkyne C-H stretch is a highly diagnostic, sharp peak. The C≡C stretch is also characteristic, though its intensity can be variable.[7] |

| MS (Mass Spec) | m/z 167 (M⁺): Molecular ion peak; m/z 124: Loss of a propyl group (-C₃H₇); m/z 110: Loss of a butyl group (-C₄H₉) | Electron ionization would likely show the molecular ion and prominent fragments resulting from alpha-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl fragments from the butyl chains.[1][8] |

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound was not available in the initial search. However, based on its structural components—a tertiary amine and a terminal alkyne—standard precautions for handling such chemicals are warranted. Structurally related compounds like 3-(Di-N-Butylamino)-Propylamine are classified as corrosive and toxic in contact with skin.[9]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety glasses or goggles).

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its dual functionality, conferred by the tertiary amine and terminal alkyne, provides a rich platform for synthetic diversification. A thorough understanding of its synthesis via the Mannich reaction, its distinct reactivity pathways, and its spectroscopic characteristics enables researchers to effectively leverage this molecule in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 6336-58-9).

- Guidechem. (n.d.). 6336-58-9 - this compound.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%.

- NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69.

- ChemicalBook. (n.d.). 6336-58-9(this compound) Product Description.

- PubChem. (n.d.). 3-(Dibutylamino)propylamine. National Center for Biotechnology Information.

- Chemsrc. (n.d.). 3-(Dibutylamino)propylamine | CAS#:102-83-0.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Diethylaminopropylamine.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.

- NROChemistry. (n.d.). Mannich Reaction.

- PubChemLite. (n.d.). This compound (C11H21N). Université du Luxembourg.

- PMC - NIH. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.

- The Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry.

- NIST. (n.d.). IR Spectrum for this compound. NIST Chemistry WebBook, SRD 69.

- Scientific Strategies. (n.d.). This compound, 98%, 5 G.

- MDPI. (n.d.). Innovative Syntheses and Reactivity of Propiolamidines.

- Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.

- ResearchGate. (2003). Steric Effect of Amines on the Mannich Reaction between Secondary Amines and 2,6-Disubstituted Phenols.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- meriSTEM. (2021, May 4). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube.

- ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube.

- Filo. (2023). Outline all steps in the synthesis of propyne from acetylene using any needed organic or inorganic reagents.

- PMC - PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.

- ChemicalBook. (n.d.). 3-DIETHYLAMINO-1-PHENYLPROPYNE synthesis.

- Royal Society of Chemistry. (n.d.). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry.

Sources

- 1. This compound [webbook.nist.gov]

- 2. guidechem.com [guidechem.com]

- 3. 6336-58-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Mannich Reaction | NROChemistry [nrochemistry.com]

- 6. Outline all steps in the synthesis of propyne from acetylene using any ne.. [askfilo.com]

- 7. This compound [webbook.nist.gov]

- 8. PubChemLite - this compound (C11H21N) [pubchemlite.lcsb.uni.lu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Strategic Value of N,N-Dibutylprop-2-yn-1-amine

An In-depth Technical Guide to the Synthesis of N,N-Dibutylprop-2-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

N,N-Dibutylprop-2-yn-1-amine is a tertiary propargylamine characterized by a terminal alkyne (propargyl group) and two n-butyl substituents on the nitrogen atom. Propargylamines are a highly versatile class of chemical intermediates, prized for their dual functionality.[1][2] The terminal alkyne is a gateway to a multitude of transformations, including cycloadditions (e.g., "click" chemistry), coupling reactions (e.g., Sonogashira), and metallation, while the tertiary amine moiety imparts basicity and can be crucial for tuning solubility, directing reactions, or serving as a pharmacophore.

This unique structural combination makes compounds like N,N-Dibutylprop-2-yn-1-amine valuable building blocks in medicinal chemistry and materials science. Propargylamine derivatives are the backbone of several marketed drugs, particularly monoamine oxidase (MAO) inhibitors like Pargyline and Rasagiline, used in treating neurodegenerative disorders.[2][3] The dibutyl variant, specifically, offers increased lipophilicity compared to its smaller analogues, a property that is often modulated in drug design to influence membrane permeability and pharmacokinetic profiles. This guide provides a detailed overview of its synthesis, focusing on the most direct and industrially scalable methodology: the nucleophilic substitution reaction between dibutylamine and a propargyl halide.

Core Synthesis Methodology: N-Alkylation of Dibutylamine

The most efficient and straightforward route to N,N-Dibutylprop-2-yn-1-amine is the direct N-alkylation of dibutylamine with a suitable 3-halopropyne. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Mechanistic Rationale and Component Selection

In this mechanism, the lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electron-deficient methylene carbon (C1) of the propargyl halide. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, displacing the halide as a leaving group.

dot

Caption: SN2 mechanism for the synthesis of N,N-Dibutylprop-2-yn-1-amine.

Causality Behind Experimental Choices:

-

Amine Substrate (Dibutylamine): As a secondary amine, dibutylamine provides the foundational N-butyl groups.[4] It is a moderately strong nucleophile, readily available, and its reaction to form a tertiary amine is generally clean, avoiding the common issue of over-alkylation that plagues the synthesis of secondary amines from primary ones.[5]

-

Propargylating Agent (Propargyl Halide): Propargyl bromide is the preferred reagent due to the superior leaving group ability of bromide compared to chloride, resulting in faster reaction kinetics.[6][7][8] While propargyl chloride is a viable, more economical alternative, it may require more forcing conditions (higher temperature or longer reaction times).

-

Base (Potassium Carbonate): The reaction generates one equivalent of hydrobromic acid (HBr), which would otherwise protonate the starting dibutylamine, forming a non-nucleophilic ammonium salt and halting the reaction. An inorganic base like potassium carbonate (K₂CO₃) is ideal. It is inexpensive, easily removed by filtration, and sufficiently strong to neutralize the acid without causing significant side reactions, such as deprotonation of the terminal alkyne.

-

Solvent (Acetonitrile): A polar aprotic solvent is optimal for SN2 reactions. Acetonitrile (CH₃CN) is an excellent choice as it effectively solvates the cation of the base (K⁺) while poorly solvating the nucleophile and the halide anion, enhancing nucleophilicity and reaction rate. Toluene is also a documented solvent for similar reactions.[9]

Quantitative Data & Physicochemical Properties

A clear understanding of the properties of all substances involved is critical for experimental design, safety, and purification.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Dibutylamine | C₈H₁₉N | 129.24 | 159 | 0.76 |

| Propargyl Bromide | C₃H₃Br | 118.96 | 88-90 | 1.59 |

| N,N-Dibutylprop-2-yn-1-amine | C₁₁H₂₁N | 167.30 | ~195-200 (est.) | ~0.81 (est.) |

Data sourced from various chemical databases and supplier information.

Detailed Experimental Protocol

This protocol describes the synthesis of N,N-Dibutylprop-2-yn-1-amine on a laboratory scale, adapted from established procedures for analogous compounds.[9]

Materials:

-

Dibutylamine (1.0 eq)

-

Propargyl bromide (80% solution in toluene, 1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq)

-

Acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add powdered anhydrous potassium carbonate (2.0 eq) and acetonitrile (100 mL).

-

Addition of Amine: Add dibutylamine (1.0 eq, e.g., 10.0 g) to the stirred suspension.

-

Addition of Alkylating Agent: Cool the flask in an ice-water bath. Add propargyl bromide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Causality: This controlled addition prevents a rapid exotherm and minimizes potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the dibutylamine spot/peak.

-

Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the potassium carbonate and the potassium bromide byproduct. Wash the filter cake with a small amount of diethyl ether.

-

Work-up - Extraction: Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the solvent. To the resulting residue, add diethyl ether (100 mL) and deionized water (50 mL). Transfer to a separatory funnel, shake, and separate the layers.

-

Work-up - Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL). Causality: The water washes remove any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude N,N-Dibutylprop-2-yn-1-amine is a liquid that can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature under reduced pressure to obtain the pure tertiary amine.

Experimental Workflow Visualization

The following diagram outlines the complete synthesis and purification workflow.

dot

Caption: Step-by-step workflow for the synthesis of N,N-Dibutylprop-2-yn-1-amine.

Conclusion and Outlook

The N-alkylation of dibutylamine with propargyl bromide provides a robust, reliable, and scalable method for the synthesis of N,N-Dibutylprop-2-yn-1-amine. The procedure relies on fundamental, well-understood organic chemistry principles and utilizes common laboratory reagents and equipment. The resulting product is a valuable synthetic intermediate, offering a terminal alkyne handle for further functionalization in diverse applications, from the development of novel pharmaceutical agents to the construction of complex molecular architectures. Mastery of this protocol provides a foundational technique for accessing a wide range of N,N-disubstituted propargylamines.

References

-

Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]

-

D'Oca, M. G. M., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. Retrieved from [Link]

-

SciSpace. (n.d.). Mechanistic Insights into the One-Pot Synthesis of Propargylamines from Terminal Alkynes and Amines in Chlorinated Solvents. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dipropyl-2-propyn-1-amine. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Retrieved from [Link]

-

Biswas, S., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. Retrieved from [Link]

-

Jaydev Chemical Industries. (n.d.). N,N-Diethyl Propargyl Amine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-diethyl-1-phenylprop-2-yn-1-amine. Retrieved from [Link]

-

National Institutes of Health. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Retrieved from [Link]

-

PubMed. (1989). Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylation of compounds 1 a and 1 b with propargyl bromide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butanamine, N-butyl- (CAS 111-92-2). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,2-di(prop-2-yn-1-yl)propane-1,3-diyl bis(4-(n-alkyloxy)benzoate). Retrieved from [Link]

-

Chalmers ODR. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Retrieved from [Link]

-

Semantic Scholar. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). N, N-diethyl, 2-propane, 1-amine (DEP). Retrieved from [Link]

-

Wikipedia. (n.d.). Dipropylamine. Retrieved from [Link]

- Google Patents. (2004). CN1634856A - Process for synthesizing N,N-diisopropyl ethylenediamine.

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Propyn-1-amine, N,N-diethyl-. Retrieved from [Link]

-

PubChem. (n.d.). n-Tert-butylprop-2-yn-1-amine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of N-Methylprop-2-yn-1-amine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Retrieved from [Link]

-

PubChem. (n.d.). N-butyl-N-prop-2-enylhexan-1-amine. Retrieved from [Link]

-

Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US4532354A - Method for purifying N,N-dimethylaminopropylamine.

- Google Patents. (n.d.). CN106349085A - Separation and purification method of crude isopropyl amine.

-

ResearchGate. (n.d.). Synthesis and Purification of 2-Heptylpropargylamine. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Butanamine, N-butyl- (CAS 111-92-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. youtube.com [youtube.com]

- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. N,N-Diethylpropargylamine synthesis - chemicalbook [chemicalbook.com]

3-Dibutylamino-1-propyne CAS number 6336-58-9

An In-Depth Technical Guide to 3-Dibutylamino-1-propyne (CAS 6336-58-9): Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6336-58-9), a versatile propargylamine that serves as a crucial building block in modern organic synthesis. The document delves into its physicochemical properties, spectroscopic profile, and detailed synthetic methodologies, with a particular focus on the Mannich reaction. Furthermore, it explores the compound's rich chemical reactivity, highlighting the utility of its terminal alkyne and tertiary amine functionalities in constructing complex molecular architectures. The guide concludes with a survey of its applications, primarily as a synthetic intermediate in drug discovery and medicinal chemistry, and outlines essential safety and handling protocols for laboratory use. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Introduction

Propargylamines, a class of compounds characterized by an amino group attached to a propargyl moiety (–CH₂C≡CH), are foundational scaffolds in organic chemistry. Their unique structural arrangement, featuring a nucleophilic tertiary amine and a reactive terminal alkyne, provides a powerful platform for molecular diversification. This compound is a prominent member of this class, valued for its utility in forging new carbon-carbon and carbon-heteroatom bonds.

The significance of propargylamines extends deeply into medicinal chemistry, where the propargyl group is a key pharmacophore in numerous biologically active molecules. The terminal alkyne serves as a versatile "handle" for modification via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1]. This allows for the efficient, late-stage functionalization of complex molecules, a highly desirable strategy in the synthesis of compound libraries for drug discovery[1]. The efficient synthesis of these building blocks, most commonly through the multicomponent Mannich reaction, further enhances their appeal in both academic and industrial research[2][3].

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. A thorough understanding of these characteristics is essential for its proper handling, storage, and application in chemical reactions.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 6336-58-9 | [4][5][6] |

| Molecular Formula | C₁₁H₂₁N | [4][5][7] |

| Molecular Weight | 167.29 g/mol | [4][5][7] |

| IUPAC Name | N,N-dibutylprop-2-yn-1-amine | [4] |

| SMILES | C#CCN(CCCC)CCCC | [7] |

| Boiling Point | 80-81 °C (at 15 mmHg) | [8] |

| Density | ~0.814 g/cm³ | [] (for similar compound) |

| XlogP (predicted) | 2.9 | [10] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups. A sharp, weak absorption is expected around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. Another characteristic peak appears around 2120 cm⁻¹ for the C≡C triple bond stretch. The C-H stretches of the butyl groups are observed in the 2850-2960 cm⁻¹ region. The NIST Chemistry WebBook provides reference gas-phase IR spectra for this compound[6].

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak (M⁺) at m/z = 167. The fragmentation pattern is dominated by the alpha-cleavage of the amine, leading to the loss of a propyl or butyl radical, resulting in a prominent base peak. Data is available from the NIST WebBook[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acetylenic proton (≡C-H ) is expected to appear as a triplet around δ 2.0-2.4 ppm. The methylene protons adjacent to the nitrogen and the alkyne (N-CH₂ -C≡) would resonate around δ 3.2-3.4 ppm. The protons of the butyl chains would appear as a series of multiplets in the upfield region (δ 0.9-1.6 ppm).

-

¹³C NMR: The carbons of the alkyne moiety are expected around δ 70-85 ppm. The methylene carbon attached to the nitrogen (N-C H₂-C≡) would appear around δ 40-50 ppm, while the carbons of the butyl groups would resonate in the δ 13-30 ppm range.

-

Synthesis and Purification

The most direct and atom-economical method for synthesizing propargylamines like this compound is the Mannich reaction. This one-pot, three-component condensation reaction involves an active hydrogen compound (a terminal alkyne), formaldehyde, and a secondary amine (dibutylamine)[2].

The Mannich Reaction: Mechanism and Rationale

The reaction proceeds through the initial formation of an iminium ion from the reaction of dibutylamine and formaldehyde. This electrophilic species, often referred to as the Eschenmoser's salt precursor, is then attacked by the nucleophilic terminal alkyne. While the alkyne itself can be used, the reaction is often performed with propargyl alcohol, where a copper salt (e.g., CuCl) is used as a catalyst. The catalyst facilitates the reaction, likely by activating the alkyne C-H bond.

Detailed Experimental Protocol: Synthesis via Mannich Reaction

This protocol is a representative procedure based on established methods for propargylamine synthesis.

Materials:

-

Dibutylamine

-

Paraformaldehyde

-

Propargyl alcohol

-

Copper(I) chloride (CuCl)

-

Dioxane (or another suitable solvent like THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add dibutylamine (1.0 eq.), paraformaldehyde (1.2 eq.), copper(I) chloride (0.1 eq.), and dioxane.

-

Addition of Alkyne: Heat the mixture to approximately 60-70 °C with vigorous stirring. Add propargyl alcohol (1.1 eq.) dropwise via the dropping funnel over 30-45 minutes, maintaining the reaction temperature.

-

Rationale: The dropwise addition controls the exothermic reaction and prevents the uncontrolled polymerization of formaldehyde. The copper catalyst is essential for activating the alkyne for nucleophilic attack.

-

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 70-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and extract with diethyl ether (3x).

-

Rationale: The ammonium chloride solution helps to dissolve copper salts and quench the reaction. Diethyl ether is used to extract the less polar organic product from the aqueous phase.

-

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Synthesis and Purification Workflow

The overall process from reactants to the final, purified product is illustrated below.

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its two functional groups. This allows for a diverse range of chemical transformations.

-

Reactions of the Terminal Alkyne: The acidic proton and the electron-rich triple bond of the alkyne are the primary sites of reactivity.

-

Deprotonation and Coupling: The terminal proton can be removed by a strong base (e.g., n-BuLi) to form a lithium acetylide, which is a potent nucleophile. This intermediate can react with various electrophiles. More importantly, the terminal alkyne can participate directly in transition-metal-catalyzed cross-coupling reactions such as the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings to form C(sp)-C(sp²) and C(sp)-C(sp) bonds.

-

Click Chemistry (CuAAC): The alkyne is a perfect partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and regioselective reaction with an organic azide yields a stable 1,2,3-triazole linkage, a common isostere in medicinal chemistry. This makes this compound an excellent fragment for building larger molecules through modular approaches[1].

-

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of ketones or aldehydes, respectively, providing access to different carbonyl compounds.

-

-

Reactions of the Tertiary Amine:

-

Salt Formation: As a base, the tertiary amine readily reacts with acids to form ammonium salts, which can be useful for purification or for modifying the compound's solubility.

-

Quaternization: The nitrogen can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

-

Isomerization to Allenes: In the presence of a strong base (e.g., potassium tert-butoxide in DMSO), propargylamines can undergo isomerization to form the corresponding 1,2-dienyl compounds, known as allenes[11]. These allenes are themselves valuable synthetic intermediates.

Reactivity Map

The diverse reactivity of this compound is summarized in the following diagram.

Caption: Key reaction pathways available for this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of higher-value, complex molecules.

-

Drug Discovery and Medicinal Chemistry: The propargylamine framework is a privileged structure in drug design. The alkyne moiety can be used to introduce rigidity, modulate electronic properties, or act as a reactive center for covalent inhibition. Its most significant application is as a building block in fragment-based drug discovery (FBDD) and diversity-oriented synthesis. Using CuAAC, this fragment can be reliably linked to other molecular scaffolds to rapidly generate libraries of novel compounds for high-throughput screening[1]. For instance, related propargylamines are used in the synthesis of quinazoline derivatives as potential cancer therapeutics[] and as probes for neurological targets like the serotonin transporter[12].

-

Organic Synthesis: Beyond pharmaceuticals, it serves as a precursor for a wide array of organic structures, including substituted alkynes, allenes, heterocycles (via cycloaddition reactions), and complex natural products[13].

-

Materials Science: While less common, the terminal alkyne can be used for surface functionalization or for polymerization reactions to create novel materials with specific electronic or physical properties.

Safety, Handling, and Storage

This compound is an irritant and potentially corrosive compound that requires careful handling to ensure laboratory safety.

-

Hazards Identification:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Ventilation: Handle exclusively in a well-functioning chemical fume hood to avoid inhalation of vapors[14][15].

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

-

-

Storage:

Conclusion

This compound stands out as a highly valuable and versatile chemical building block. Its straightforward synthesis via the Mannich reaction, combined with the dual reactivity of its tertiary amine and terminal alkyne functionalities, makes it an indispensable tool for synthetic chemists. Its role in facilitating modular synthesis through click chemistry ensures its continued relevance in the fast-paced fields of drug discovery and materials science. By adhering to proper safety protocols, researchers can effectively and safely harness the synthetic potential of this powerful intermediate to construct the complex molecules of tomorrow.

References

-

Chemical Properties of this compound (CAS 6336-58-9). Cheméo. [Link]

-

This compound. NIST Chemistry WebBook, SRD 69. [Link]

-

3-(Dibutylamino)propylamine. PubChem. [Link]

-

Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%. Cole-Parmer. [Link]

-

IR Spectrum for this compound. NIST Chemistry WebBook. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

This compound (C11H21N). PubChemLite. [Link]

-

A study of the mannich reaction with propargyl alcohol. ResearchGate. [Link]

-

A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues. PubMed Central. [Link]

-

Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes. J-STAGE. [Link]

-

A Practical and Scalable Synthesis of 1-Iodo-1-propyne. Organic Syntheses. [Link]

-

Enantioselective decarboxylative Mannich reaction of β-keto acids with C-alkynyl N-Boc N,O-acetals: access to chiral β-keto propargylamines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PubMed Central. [Link]

-

Mass spectrum of this compound. NIST Chemistry WebBook. [Link]

-

3-Di-N-propylamino-1-propyne. SpectraBase. [Link]

-

This compound, 98%, 5 G. Scientific Strategies. [Link]

-

Innovative Syntheses and Reactivity of Propiolamidines. MDPI. [Link]

-

3-(Dibutylamino)propylamine CAS#:102-83-0. Chemsrc. [Link]

-

Recent applications of click chemistry in drug discovery. PubMed. [Link]

-

Outline all steps in the synthesis of propyne from acetylene using any needed organic or inorganic reagents. Filo. [Link]

-

Design and Synthesis of Citalopram Analogues as Novel Probes for the Serotonin Transporter. PubMed Central. [Link]

-

Base‐catalysed isomerization of 2‐propynylamines. Synthesis of (dialkylamino)allenes. ResearchGate. [Link]

-

1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses. [Link]

Sources

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 6336-58-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | 6336-58-9 [chemicalbook.com]

- 10. PubChemLite - this compound (C11H21N) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 3-Dibutylamino-1-propyne: Physicochemical Characteristics, Reactivity, and Synthetic Applications

Introduction

3-Dibutylamino-1-propyne, also known as N,N-Dibutylpropargylamine, is a versatile tertiary amine featuring a terminal alkyne functionality. This unique combination of a nucleophilic amino group and a reactive carbon-carbon triple bond makes it a valuable building block in organic synthesis. Its utility spans from the construction of complex heterocyclic scaffolds to the development of novel materials and potential pharmaceutical agents. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its spectral properties, key chemical reactions, and detailed protocols for its synthesis and handling, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Characteristics

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is soluble in a wide range of organic solvents, including ethanol and acetone, but exhibits limited solubility in water.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6336-58-9 | [2] |

| Molecular Formula | C₁₁H₂₁N | [3] |

| Molecular Weight | 167.29 g/mol | [3] |

| Boiling Point | 87-89 °C at 19 mmHg | [1] |

| Density | 0.8624 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.4400 | [1] |

| Flash Point | 87-89°C/19mm | [1] |

| pKa (Predicted) | 7.61 ± 0.50 | [1] |

Spectral Analysis

The structural elucidation of this compound is readily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the searched literature, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on established values for similar functional groups.

-

¹H NMR (Predicted):

-

δ ~2.2 ppm (t, 1H): The terminal alkyne proton (-C≡C-H ). The triplet splitting would arise from coupling with the adjacent methylene protons.

-

δ ~3.3 ppm (d, 2H): The methylene protons adjacent to the alkyne and the nitrogen atom (-N-CH₂ -C≡CH). The doublet splitting is due to coupling with the terminal alkyne proton.

-

δ ~2.4 ppm (t, 4H): The methylene protons of the butyl groups adjacent to the nitrogen atom (-N-CH₂ -CH₂-CH₂-CH₃).

-

δ ~1.2-1.5 ppm (m, 8H): The methylene protons of the butyl groups (-N-CH₂-CH₂ -CH₂ -CH₃).

-

δ ~0.9 ppm (t, 6H): The terminal methyl protons of the butyl groups (-N-CH₂-CH₂-CH₂-CH₃ ).

-

-

¹³C NMR (Predicted):

-

δ ~80 ppm: The internal alkyne carbon (-C≡ CH).

-

δ ~72 ppm: The terminal alkyne carbon (-C≡C H).

-

δ ~52 ppm: The methylene carbons of the butyl groups attached to the nitrogen atom (-N-C H₂-).

-

δ ~40 ppm: The methylene carbon adjacent to the nitrogen and the alkyne (-N-C H₂-C≡CH).

-

δ ~29 ppm & ~20 ppm: The remaining methylene carbons of the butyl chains.

-

δ ~14 ppm: The terminal methyl carbons of the butyl groups.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound. Key expected peaks include:

-

~3300 cm⁻¹ (strong, sharp): C-H stretch of the terminal alkyne.

-

~2100 cm⁻¹ (weak to medium, sharp): C≡C stretch of the terminal alkyne.

-

~2960-2850 cm⁻¹ (strong, broad): C-H stretches of the butyl groups.

-

~1465 cm⁻¹ and ~1380 cm⁻¹: C-H bending vibrations of the butyl groups.

-

~1100-1200 cm⁻¹: C-N stretching vibration.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound is also available on the NIST Chemistry WebBook. The molecular ion peak ([M]⁺) would be observed at m/z 167. Common fragmentation patterns for tertiary amines would be expected, including alpha-cleavage leading to the formation of iminium ions.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne and tertiary amine functionalities. It serves as a versatile precursor in several important organic transformations.

The Mannich Reaction: Synthesis of Propargylamines

The most common method for the synthesis of this compound is the Mannich reaction. This three-component condensation involves a terminal alkyne (in this case, propyne or a suitable precursor), a secondary amine (dibutylamine), and an aldehyde (typically formaldehyde). The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic terminal alkyne.

The general mechanism for the acid-catalyzed Mannich reaction is as follows:

-

Formation of an iminium ion from the secondary amine and formaldehyde.

-

Deprotonation of the terminal alkyne to form a metal acetylide (if a base is used) or direct attack of the weakly acidic alkyne C-H bond on the iminium ion.

-

Nucleophilic attack of the acetylide on the iminium ion to form the propargylamine product.

Sonogashira Coupling

The terminal alkyne of this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing access to a wide range of substituted propargylamines. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

"Click" Chemistry: Azide-Alkyne Cycloaddition

This compound is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This highly efficient and regioselective reaction with an organic azide yields a stable 1,2,3-triazole ring. This methodology is widely used in drug discovery, bioconjugation, and materials science for the rapid and reliable linking of molecular fragments.

Experimental Protocols

Synthesis of this compound via the Mannich Reaction (Adapted Protocol)

This is an adapted, general protocol. Researchers should optimize conditions for their specific needs and exercise appropriate safety precautions.

Materials:

-

Dibutylamine

-

Paraformaldehyde

-

Propyne (gas or condensed) or a suitable precursor like propargyl bromide

-

Copper(I) chloride (catalyst)

-

Dioxane or THF (solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Diethyl ether (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inlet for propyne gas, add dibutylamine (1.0 eq), paraformaldehyde (1.2 eq), and copper(I) chloride (0.05 eq) in dioxane.

-

Bubble propyne gas through the stirred solution at room temperature. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

-

After the initial exotherm subsides, continue stirring at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by adding dilute hydrochloric acid.

-

Wash the aqueous layer with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with a sodium hydroxide solution until a pH > 10 is reached.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation. Given its basic nature, purification can also be achieved using Solid Phase Extraction (SPE) with a silica-based cation exchange cartridge.

GC-MS Analysis

A general protocol for the analysis of tertiary amines by GC-MS can be adapted for this compound.

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Detector: Mass spectrometer operating in electron ionization (EI) mode.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed.

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich and accessible chemistry. Its straightforward synthesis via the Mannich reaction and the diverse reactivity of its terminal alkyne group in transformations like the Sonogashira coupling and azide-alkyne cycloadditions make it a powerful tool for synthetic chemists in academia and industry. A thorough understanding of its physicochemical properties, spectral characteristics, and safe handling procedures is essential for its effective and responsible use in research and development.

References

-

PubChem. This compound. [Link]

Sources

Spectroscopic Data for 3-Dibutylamino-1-propyne: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-Dibutylamino-1-propyne (CAS No. 6336-58-9). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize spectroscopic techniques for molecular identification and structural elucidation. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as they pertain to this specific molecule.

Introduction to this compound

This compound is a tertiary amine containing a terminal alkyne functionality. Its molecular formula is C₁₁H₂₁N, and it has a molecular weight of 167.29 g/mol .[1] The presence of both a nucleophilic tertiary amine and a reactive terminal alkyne makes it a versatile building block in organic synthesis, with potential applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting.

Molecular Structure and Spectroscopic Correlation

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint. The following diagram illustrates the molecular structure and the key chemical environments that will be discussed in the context of NMR, IR, and MS data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this publication, experimental ¹H and ¹³C NMR spectra for this compound are not available in major public spectral databases. However, a robust prediction of the NMR spectra can be made based on the known chemical shift ranges for similar functional groups and by analyzing the spectra of analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the two butyl groups and the propargyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -C≡CH | ~2.2 | Triplet (t) | 1H |

| -N-CH ₂-C≡CH | ~3.3 | Doublet (d) | 2H |

| -N-(CH ₂CH₂CH₂CH₃)₂ | ~2.4 | Triplet (t) | 4H |

| -N-(CH₂CH ₂CH₂CH₃)₂ | ~1.4 - 1.5 | Sextet | 4H |

| -N-(CH₂CH₂CH ₂CH₃)₂ | ~1.3 - 1.4 | Sextet | 4H |

| -N-(CH₂CH₂CH₂CH ₃)₂ | ~0.9 | Triplet (t) | 6H |

Causality Behind Predictions:

-

Terminal Alkyne Proton (-C≡CH): The proton attached to the sp-hybridized carbon of the terminal alkyne is expected to resonate at a characteristic chemical shift of around 2.2 ppm.[3] It will likely appear as a triplet due to long-range coupling with the adjacent methylene protons (-CH₂-C≡CH).

-

Propargyl Protons (-N-CH₂-C≡CH): These protons are adjacent to both the nitrogen atom and the alkyne group. The deshielding effect of the nitrogen atom will shift this signal downfield to approximately 3.3 ppm. It is expected to be a doublet due to coupling with the terminal alkyne proton.

-

Butyl Group Protons:

-

The methylene protons alpha to the nitrogen (-N-CH₂ CH₂CH₂CH₃) will be the most downfield of the butyl chain protons, appearing around 2.4 ppm as a triplet due to coupling with the adjacent methylene group.

-

The two internal methylene groups (-N-CH₂CH₂CH₂ CH₃) will have overlapping signals in the range of 1.3-1.5 ppm, likely appearing as complex multiplets (predicted here as sextets for simplicity).

-

The terminal methyl protons (-N-CH₂CH₂CH₂CH₃ ) will be the most upfield, appearing as a characteristic triplet around 0.9 ppm.

-

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C ≡CH | ~80 |

| -C≡C H | ~70 |

| -N-C H₂-C≡CH | ~45 |

| -N-(C H₂CH₂CH₂CH₃)₂ | ~52 |

| -N-(CH₂C H₂CH₂CH₃)₂ | ~29 |

| -N-(CH₂CH₂C H₂CH₃)₂ | ~20 |

| -N-(CH₂CH₂CH₂C H₃)₂ | ~14 |

Causality Behind Predictions:

-

Alkynyl Carbons (-C≡C-): The sp-hybridized carbons of the alkyne group will appear in the characteristic region of 70-85 ppm. The terminal carbon (-C≡C H) is typically slightly more upfield than the internal carbon (-C ≡CH).

-

Propargyl Carbon (-N-CH₂-C≡CH): The carbon adjacent to the nitrogen and the alkyne will be influenced by both, appearing around 45 ppm.

-

Butyl Group Carbons: The chemical shifts of the butyl carbons will decrease as their distance from the electron-withdrawing nitrogen atom increases.[4] The carbon alpha to the nitrogen will be the most downfield (~52 ppm), followed by the other methylene carbons, with the terminal methyl carbon being the most upfield (~14 ppm).

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] The key absorption bands are indicative of the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | ≡C-H | Stretching |

| ~2960-2850 | C-H (sp³) | Stretching |

| ~2120 | C≡C | Stretching |

| ~1465 | C-H (sp³) | Bending (Methylene) |

| ~1380 | C-H (sp³) | Bending (Methyl) |

| ~1250-1000 | C-N | Stretching |

Interpretation of the IR Spectrum:

-

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is a definitive indicator of the C-H stretch of a terminal alkyne.

-

C≡C Stretch: A weak to medium intensity, sharp absorption band around 2120 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. This band is often weak in symmetrical alkynes, but in a terminal alkyne like this, it is typically observable.

-

C-H (sp³) Stretches: Strong absorption bands in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methylene and methyl groups in the butyl chains.

-

C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine is expected to appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[1] The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule upon ionization.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 124 | [M - C₃H₃]⁺ |

| 110 | [M - C₄H₉]⁺ |

| 84 | [C₆H₁₄N]⁺ |

| 57 | [C₄H₉]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The peak at m/z 167 corresponds to the molecular weight of the compound, confirming its elemental composition.

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of a C-C bond alpha to the nitrogen atom. This can lead to the loss of a butyl radical (C₄H₉•) to give a fragment at m/z 110, or the loss of a propargyl radical (C₃H₃•) to give a fragment at m/z 124. The alpha-cleavage leading to the formation of the most stable carbocation is typically favored.

-

Loss of Alkyl Groups: The observation of a peak at m/z 57 corresponds to a butyl cation ([C₄H₉]⁺).

-

The following diagram illustrates a plausible fragmentation pathway for this compound in an electron ionization mass spectrometer.

Caption: Plausible fragmentation of this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring high-quality spectroscopic data for compounds similar to this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the analyte.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single-pulse experiment with a 90° pulse.

-

Set an appropriate spectral width and acquisition time.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Increase the number of scans significantly compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Ensure the crystal is clean before and after the measurement.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. While experimental NMR data remains to be reported in public databases, a thorough predictive analysis has been presented to aid researchers in the structural elucidation of this compound. The provided IR and MS data, sourced from the NIST databases, offer definitive evidence for the presence of the key functional groups and the overall molecular structure. The experimental protocols outlined herein serve as a practical guide for obtaining high-quality spectroscopic data for this and related molecules.

References

-

PubChem. (n.d.). 3-(Dibutylamino)propylamine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

- ACS Applied Polymer Materials. (2026, January 14). Tough, Transparent, and Multifunctional Zwitterionic Eutectogels Enabled by Metal-Salt Deep Eutectic Solvents.

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

- Sigma-Aldrich. (n.d.). 3-(Dimethylamino)-1-propylamine. MilliporeSigma.

- ChemicalBook. (2023, July 1). 3-DI-N-PROPYLAMINO-1-PROPYNE | 6323-79-1.

- ChemicalBook. (n.d.). 1-DIMETHYLAMINO-2-PROPYNE(7223-38-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1,3-Diaminopropane(109-76-2) 1H NMR,IR2,MS,IR3,IR,1H NMR,Raman,ESR,13C NMR,Spectrum.

- Sigma-Aldrich. (n.d.). Propyne. MilliporeSigma.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine.

- Guidechem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 3-Dimethylamino-1-propyne. MilliporeSigma.

- ChemicalBook. (2025, September 25). N,N-DIBUTYL-1,3-PROPANEDIAMINE | 102-83-0.

- Wikipedia. (n.d.). Propyne.

- NIST. (n.d.). 1,3-Propanediamine, N,N-dibutyl-. NIST Chemistry WebBook.

- MDPI. (n.d.). Innovative Syntheses and Reactivity of Propiolamidines.

- PubChem. (n.d.). Propyne.

- Doc Brown's Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.). 3-(Dibutylamino)propylamine. MilliporeSigma.

- Molecular Forecaster. (n.d.). Propylamine.

- ResearchGate. (n.d.). FT-IR spectrum of 3-azido-1-aminopropylamine (APA), ν(azide) = 2088.5 cm-1.

- ChemicalBook. (n.d.). 3-Dimethylamino-1-propanol(3179-63-3)IR1.

Sources

Molecular structure of 3-Dibutylamino-1-propyne

An In-depth Technical Guide to the Molecular Structure of 3-Dibutylamino-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the propargylamine class of compounds, a versatile and highly valuable scaffold in modern organic and medicinal chemistry. The unique electronic and structural features of the propargylamine moiety, which combines a reactive terminal alkyne with a tertiary amine, make it a powerful building block for the synthesis of complex nitrogen-containing heterocycles, natural product analogues, and pharmacologically active agents.[1] Its derivatives are explored for a wide range of therapeutic applications, highlighting the importance of understanding the fundamental molecular characteristics of the parent structures.[1]

This guide provides a detailed examination of the molecular structure of this compound, grounded in spectroscopic principles and synthetic methodology. As a self-validating document, the synthesis protocols described are directly correlated with the analytical data expected for the target compound, offering a comprehensive resource for researchers utilizing this molecule in their work.

Chemical Identity and Physicochemical Properties

This compound is a colorless liquid under standard conditions.[1] Its core identity is defined by the CAS Registry Number 6336-58-9. The fundamental properties of the molecule are summarized below.

| Property | Value | Source |

| CAS Number | 6336-58-9 | [2] |

| Molecular Formula | C₁₁H₂₁N | [1] |

| Molecular Weight | 167.29 g/mol | [3] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point (Predicted) | 180.5 °C (453.64 K) | [3] |

| logP (Predicted) | 2.522 | [3] |

| Molecular Structure |

Molecular Structure and Bonding

The structure of this compound features two key functional groups: a tertiary amine and a terminal alkyne. The interplay between these groups defines its chemical behavior.

-

Dibutylamino Group : The nitrogen atom is sp³ hybridized, adopting a trigonal pyramidal geometry with a lone pair of electrons. This lone pair imparts basicity and nucleophilicity to the molecule. The two n-butyl chains are flexible alkyl groups.

-

Propargyl Group : This consists of the three-carbon propyne chain.

-

C1 and C2 : These are the acetylenic carbons forming the triple bond. They are sp hybridized, resulting in a linear geometry with bond angles of approximately 180°.

-

C3 : This is a methylene (-CH₂-) carbon that acts as a linker between the amine and the alkyne. It is sp³ hybridized.

-

The covalent linkage of the electron-donating amino group to the electron-withdrawing alkyne via the methylene bridge is a classic propargylamine structure, which is fundamental to its synthetic utility.

Spectroscopic Characterization: A Validating Framework

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on established principles and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. The predicted spectra are based on data from close structural analogues, such as 3-dimethylamino-1-propyne.[4]

¹H NMR (Proton NMR): The proton spectrum provides a distinct signature for each unique hydrogen environment.

-

δ ~ 2.2-2.3 ppm (triplet, 1H) : This signal corresponds to the acetylenic proton (≡C-H ). Its upfield shift relative to vinylic protons is due to the magnetic anisotropy of the triple bond, which creates a shielding cone of electron density along the bond axis. It appears as a triplet due to coupling with the two protons on the adjacent methylene group (C3).

-

δ ~ 3.3-3.4 ppm (doublet, 2H) : This signal represents the methylene protons adjacent to the nitrogen and the alkyne (-N-CH₂ -C≡). The electron-withdrawing effects of both the nitrogen and the alkyne deshield these protons, shifting them downfield. They appear as a doublet due to coupling with the single acetylenic proton.

-

δ ~ 2.4-2.5 ppm (triplet, 4H) : These are the methylene protons on the butyl chains directly attached to the nitrogen (-N-(CH₂ CH₂CH₂CH₃)₂). The electronegative nitrogen atom deshields them, causing a downfield shift.

-

δ ~ 1.3-1.6 ppm (multiplets, 8H) : This region contains the overlapping signals of the two internal methylene groups of the butyl chains (-N-(CH₂CH₂ CH₂ CH₃)₂).

-

δ ~ 0.9 ppm (triplet, 6H) : This upfield signal corresponds to the terminal methyl groups of the two butyl chains (-CH₃).

¹³C NMR (Carbon NMR): The carbon spectrum reveals the electronic environment of each carbon atom.

-

δ ~ 80-85 ppm : Corresponds to the substituted acetylenic carbon (-C≡CH).

-

δ ~ 70-75 ppm : Corresponds to the terminal acetylenic carbon (C H≡C-).

-

δ ~ 50-55 ppm : Signal for the methylene carbons of the butyl groups attached to the nitrogen (-N-C H₂-).

-

δ ~ 40-45 ppm : Signal for the methylene carbon linking the nitrogen and the alkyne (-N-C H₂-C≡).

-

δ ~ 29-32 ppm & ~20-22 ppm : Signals for the internal methylene carbons of the butyl chains.

-

δ ~ 14 ppm : The upfield signal for the terminal methyl carbons of the butyl chains.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~3300 cm⁻¹ | ≡C-H Stretch | Strong, Sharp | Confirms the presence of a terminal alkyne .[5][6] |

| 2950-2850 cm⁻¹ | C(sp³)-H Stretch | Strong | Indicates the aliphatic C-H bonds of the butyl and methylene groups. |

| ~2120 cm⁻¹ | C≡C Stretch | Weak to Medium | Diagnostic for the carbon-carbon triple bond .[5][7] |

| 1250-1000 cm⁻¹ | C-N Stretch | Medium | Indicates the carbon-nitrogen bond of the tertiary amine. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

-

Molecular Ion (M⁺) : According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound (C₁₁H₂₁N) has a molecular weight of 167.29 g/mol , and its molecular ion peak is expected at m/z = 167 .

-

Major Fragmentation Pathway : Amines characteristically undergo alpha-cleavage , which is the cleavage of a C-C bond adjacent to the nitrogen atom. This process results in a stable, resonance-stabilized iminium cation.[4] For this compound, the most likely alpha-cleavage is the loss of a propyl radical from one of the butyl chains, leading to a prominent fragment at m/z = 124 .

Synthesis and Reactivity

Synthesis via Mannich Reaction

The most direct and efficient synthesis of propargylamines is the Mannich reaction , a three-component coupling of a terminal alkyne, a secondary amine, and an aldehyde (commonly formaldehyde). This reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide.

Caption: General workflow for the copper-catalyzed Mannich synthesis.

Field-Proven Experimental Protocol (Representative):

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, add dibutylamine (1.0 eq.), paraformaldehyde (1.2 eq.), copper(I) iodide (0.05 eq.), and a suitable solvent such as 1,4-dioxane.

-

Reaction Initiation: Flush the system with an inert gas (e.g., argon). Bubble propyne gas (a slight excess) through the stirred solution at room temperature for 15-20 minutes.

-